molecular formula C15H17NO4 B12571726 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione CAS No. 623562-05-0

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione

Cat. No.: B12571726
CAS No.: 623562-05-0
M. Wt: 275.30 g/mol
InChI Key: OTUZHDZPRLCWPD-GFCCVEGCSA-N
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Description

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a complex organic compound with a unique structure that includes an oxazolidinone ring and a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylpropane moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The phenylpropane moiety can then be introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reactions and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropane moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione
  • This compound analogs
  • Other oxazolidinone derivatives

Uniqueness

This compound is unique due to its specific combination of an oxazolidinone ring and a phenylpropane backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

623562-05-0

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H17NO4/c1-10(2)12-9-20-15(19)16(12)14(18)8-13(17)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1

InChI Key

OTUZHDZPRLCWPD-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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